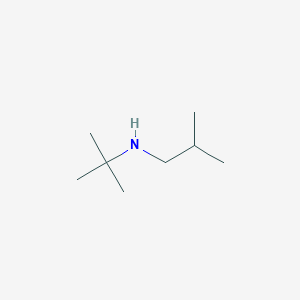
2-Methoxy-4-methyl-3,4-dihydro-2H-pyran
Vue d'ensemble
Description
2-Methoxy-4-methyl-3,4-dihydro-2H-pyran is a chemical compound with the molecular formula C7H12O2 . It is a cis- and trans- mixture . The compound is a colorless to yellow-red to green transparent liquid .
Synthesis Analysis
The synthesis of 2-substituted tetrahydropyrans, which includes 2-Methoxy-4-methyl-3,4-dihydro-2H-pyran, can be achieved through the carbonyl ene reaction of 2-methylenetetrahydropyrans. This reaction provides β-hydroxydihydropyrans under mild conditions in very good yields .Molecular Structure Analysis
The molecular structure of 2-Methoxy-4-methyl-3,4-dihydro-2H-pyran can be viewed using Java or Javascript .Chemical Reactions Analysis
2-Methoxy-4-methyl-3,4-dihydro-2H-pyran is widely used as an OH protecting agent. It can be used to synthesize tetrahydropyranylated product from alcohols in the presence of phenolsulfonic acid-formaldehyde resin catalyst . It can also be used to synthesize tetrahydropyran derivatives by reacting pyrazoles in the presence of trifluoroacetic acid .Physical And Chemical Properties Analysis
2-Methoxy-4-methyl-3,4-dihydro-2H-pyran is a colorless liquid . It has a boiling point of 140 °C and a flash point of 48 °C . Its density is 0.96 .Applications De Recherche Scientifique
Synthesis of Tetrahydropyranylated Products
D2053 can be used as a reactant in the synthesis of tetrahydropyranylated products from alcohols, which are protected forms of alcohols. This is useful in multi-step organic syntheses where selective reactions on other functional groups are needed without affecting the alcohol group .
Formation of Tetrahydropyran Derivatives
It serves as a precursor for the formation of tetrahydropyran derivatives by reacting with pyrazoles in the presence of trifluoroacetic acid. These derivatives are significant in medicinal chemistry due to their presence in numerous bioactive natural products .
Crystallography Studies
D2053-related compounds have been studied using X-ray crystallography to determine their crystal structure, which is crucial for understanding their chemical behavior and potential applications in material science .
Carbonyl Ene Reaction
This compound can participate in carbonyl ene reactions to produce β-hydroxydihydropyrans, which are valuable intermediates in organic synthesis for introducing oxygen heterocycles into molecular frameworks .
Mécanisme D'action
The mechanism of action of 2-Methoxy-4-methyl-3,4-dihydro-2H-pyran involves the carbonyl ene reaction of 2-methylenetetrahydropyrans . It generally does not react with nucleophiles and organometallic reagents, is resistant to strong bases, and is prone to change under low pH values or Lewis acid conditions .
Safety and Hazards
Orientations Futures
2-Methoxy-4-methyl-3,4-dihydro-2H-pyran is widely used in the synthesis of various compounds. It can be used as a reactant to synthesize tetrahydropyranylated product from alcohols in the presence of phenolsulfonic acid-formaldehyde resin catalyst . It can also be used to synthesize tetrahydropyran derivatives by reacting pyrazoles in the presence of trifluoroacetic acid . Therefore, it has potential applications in various fields of organic synthesis.
Propriétés
IUPAC Name |
2-methoxy-4-methyl-3,4-dihydro-2H-pyran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-6-3-4-9-7(5-6)8-2/h3-4,6-7H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTCUFUKBFIIBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(OC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20338170 | |
| Record name | 2-Methoxy-4-methyl-3,4-dihydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20338170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53608-95-0 | |
| Record name | 2-Methoxy-4-methyl-3,4-dihydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20338170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dihydro-2-methoxy-4-methyl-2H-pyran (cis- and trans- mixture) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary chemical reaction that 3,4-Dihydro-2-methoxy-4-methyl-2H-pyran undergoes at elevated temperatures?
A1: Both the cis and trans isomers of 3,4-Dihydro-2-methoxy-4-methyl-2H-pyran undergo thermal decomposition in the gas phase, yielding crotonaldehyde and methyl vinyl ether. This decomposition follows first-order kinetics and is proposed to occur through a concerted unimolecular mechanism. []
Q2: How do the activation energies for thermal decomposition differ between the cis and trans isomers of 3,4-Dihydro-2-methoxy-4-methyl-2H-pyran?
A2: The activation energy for the thermal decomposition of the trans isomer is slightly higher (201.46 kJ/mol) than that of the cis isomer (196.00 kJ/mol). This difference is reflected in the slightly slower decomposition rate of the trans isomer compared to the cis isomer within the studied temperature range. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















